molecular formula C11H17ClN2OS B1418813 N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride CAS No. 1185313-04-5

N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride

Cat. No. B1418813
CAS RN: 1185313-04-5
M. Wt: 260.78 g/mol
InChI Key: TVTOMQWQJUPFKV-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2OS . It is a research chemical and not intended for human or veterinary use.


Molecular Structure Analysis

The molecular weight of this compound is 260.78 g/mol . The SMILES representation of the molecule is C1CC(CNC1)CNC(=O)C2=CSC=C2.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound should be stored sealed in a dry room .

Scientific Research Applications

1. Pharmacological and Biological Evaluation:

  • Design and synthesis of novel biphenyl-4-carboxamide derivatives, including N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride, have shown their potential as transient receptor potential vanilloid type 1 (TRPV1) antagonists. These compounds, like ASP8370, exhibit significant effects on neuropathic pain, demonstrating the relevance of such derivatives in therapeutic applications (Oka et al., 2018).

2. Antipsychotic Potential:

  • Heterocyclic analogues of carboxamides, including thiophene carboxamides, have been evaluated for their potential as antipsychotic agents. Their binding affinities to dopamine and serotonin receptors, as well as their in vivo activities, suggest their utility in developing new antipsychotic treatments (Norman et al., 1996).

3. Chemical Structure and Synthesis:

  • The study of benzo[b]thiophene-2-carboxamide derivatives, which feature N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, highlights their utility as urotensin-II receptor antagonists, revealing significant insights into their binding affinities and pharmacokinetic profiles (Lim et al., 2016).

4. Novel Synthesis Methods:

  • Research into the electronic structure and novel synthesis of thiophene carboxylic acid derivatives, such as (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid, provides insights into their molecular interactions and crystal structures, which is valuable for developing new synthetic methods and understanding molecular interactions (Vrabel et al., 2014).

properties

IUPAC Name

N-(piperidin-3-ylmethyl)thiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9;/h3,5,8-9,12H,1-2,4,6-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTOMQWQJUPFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671616
Record name N-[(Piperidin-3-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185313-04-5
Record name N-[(Piperidin-3-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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